Axitinib N-Glucuronide is a significant metabolite of axitinib, a potent oral inhibitor of vascular endothelial growth factor receptors 1, 2, and 3, primarily used in the treatment of advanced renal cell carcinoma. The compound is classified as a glucuronide, formed through the conjugation of axitinib with glucuronic acid. This metabolic process is crucial for the pharmacokinetics of axitinib, affecting its efficacy and safety profile.
Axitinib N-Glucuronide is synthesized in the liver through metabolic processes involving uridine diphosphate glucuronosyltransferases. The primary enzyme responsible for this conversion is UGT1A1, with contributions from UGT1A3, UGT1A4, and UGT1A9. The formation of this metabolite is part of the body's mechanism to eliminate axitinib and mitigate its pharmacological effects .
The synthesis of axitinib N-Glucuronide can be achieved through in vitro experiments using human liver microsomes or isolated hepatocytes. The process involves incubating axitinib with these microsomes in the presence of uridine diphosphate-glucuronic acid, which facilitates the glucuronidation reaction.
The molecular formula for axitinib N-Glucuronide is . Its structure features a glucuronic acid moiety attached to the nitrogen atom of the axitinib molecule.
Axitinib N-Glucuronide is primarily formed through the glucuronidation reaction, where a glucuronic acid molecule is enzymatically attached to axitinib.
While axitinib N-Glucuronide itself does not exert significant pharmacological effects, it plays a role in the metabolism and clearance of axitinib. The parent compound acts as a competitive inhibitor of vascular endothelial growth factor receptors, disrupting angiogenesis and tumor growth pathways.
Relevant data indicate that both metabolites (axitinib N-Glucuronide and sulfoxide) are significantly less potent against vascular endothelial growth factor receptor 2 compared to axitinib itself .
Research on axitinib N-Glucuronide primarily focuses on:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3